molecular formula C10H13FO B1343839 4-(4-Fluorophenyl)butan-1-ol

4-(4-Fluorophenyl)butan-1-ol

Cat. No.: B1343839
M. Wt: 168.21 g/mol
InChI Key: SFWCSEDMBWCHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)butan-1-ol is an aromatic alcohol characterized by a fluorinated phenyl group attached to the fourth carbon of a butanol chain. The fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and electronic properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-(4-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2

InChI Key

SFWCSEDMBWCHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(4-Fluorophenyl)butan-1-ol with key analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound -OH, 4-fluorophenyl at C4 C₁₀H₁₃FO 168.21 Pharmaceutical intermediates, imaging tracers
4-(n-Heptyloxy)butan-1-ol -OH, n-heptyloxy at C4 C₁₁H₂₄O₂ 188.31 Pheromone in Anoplophora chinensis beetles
4-(4-Methylphenyl)butan-1-ol -OH, 4-methylphenyl at C4 C₁₁H₁₆O 164.25 Research reagent, chemical synthesis
4-[(4-Fluorophenyl)amino]butan-1-ol -OH, 4-fluorophenylamino at C4 C₁₀H₁₄FNO 183.23 Drug design (enhanced selectivity)
4-(4-Chlorophenyl)sulfanylbutan-1-ol -OH, 4-chlorophenylthio at C4 C₁₀H₁₃ClOS 216.73 Potential agrochemical applications
4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol -OH, phenyl and CF₃-phenyl at C1 C₁₇H₁₇F₃O 294.32 High metabolic stability (imaging/pharma)

Key Comparative Analysis

Physicochemical Properties
  • Lipophilicity : Fluorine substituents increase lipophilicity compared to methyl (e.g., 4-(4-Methylphenyl)butan-1-ol ) or hydrogen, improving membrane permeability.
  • Reactivity : Sulfanyl analogs (e.g., 4-(4-chlorophenyl)sulfanylbutan-1-ol ) are prone to oxidation, whereas fluorophenyl derivatives exhibit greater stability.

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